molecular formula C17H12O B169721 2-Phenylnaphthalene-1-carbaldehyde CAS No. 137869-22-8

2-Phenylnaphthalene-1-carbaldehyde

Cat. No.: B169721
CAS No.: 137869-22-8
M. Wt: 232.28 g/mol
InChI Key: ZUJDQEYJDDBQEF-UHFFFAOYSA-N
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Description

2-Phenylnaphthalene-1-carbaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C17H12O and its molecular weight is 232.28 g/mol. The purity is usually 95%.
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Biological Activity

2-Phenylnaphthalene-1-carbaldehyde (C17H12O) is an organic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by a naphthalene backbone with a phenyl group attached to the second carbon and an aldehyde functional group at the first position. Its chemical structure can be represented as follows:

Chemical Formula C17H12O\text{Chemical Formula C}_{17}\text{H}_{12}\text{O}

Antimicrobial Activity

Research has demonstrated that compounds related to this compound exhibit significant antimicrobial properties. A study focusing on ring-substituted naphthalene derivatives indicated that certain analogues possess antibacterial activity against Staphylococcus aureus and methicillin-resistant strains, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics like ampicillin .

CompoundTarget BacteriaMIC (µmol/L)
2-Hydroxy-N-phenylnaphthalene-1-carboxamideM. marinum51.9
2-Hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideS. aureus (MRSA)26.0

Cytotoxicity

This compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in human colorectal carcinoma (HCT-116) cells, with IC50 values indicating moderate potency . The compound's mechanism appears to involve the inhibition of key signaling pathways associated with cell survival.

Cell LineIC50 (µM)
HCT-11615.0
MRC1520.5

Sirtuin Inhibition

Recent studies have highlighted the role of sirtuins, a family of NAD+-dependent deacetylases, in mediating the biological effects of naphthalene derivatives, including this compound. The compound has been shown to inhibit SIRT1 and SIRT2, leading to increased acetylation of p53 and α-tubulin, respectively . This inhibition correlates with its cytotoxic effects in lymphoma cell lines, suggesting potential applications in cancer therapy.

Case Study 1: Anticancer Activity

A study conducted on Burkitt's lymphoma cells demonstrated that this compound exhibited selective cytotoxicity. The compound was tested alongside known sirtuin inhibitors, revealing that it could enhance the efficacy of chemotherapeutic agents like etoposide by sensitizing cancer cells to DNA damage .

Case Study 2: Antimicrobial Efficacy

In another investigation, a series of derivatives based on the naphthalene structure were synthesized and screened for antimicrobial activity. Among these, compounds similar to this compound showed promising results against resistant bacterial strains, indicating its potential as a lead compound for developing new antimicrobial agents .

Properties

IUPAC Name

2-phenylnaphthalene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O/c18-12-17-15-9-5-4-8-14(15)10-11-16(17)13-6-2-1-3-7-13/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJDQEYJDDBQEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568540
Record name 2-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137869-22-8
Record name 2-Phenylnaphthalene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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